1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS No.: 916151-03-6
Cat. No.: VC17262036
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916151-03-6 |
|---|---|
| Molecular Formula | C11H11N3O3 |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)triazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H11N3O3/c1-16-10-4-3-9(5-11(10)17-2)14-6-8(7-15)12-13-14/h3-7H,1-2H3 |
| Standard InChI Key | GNAUZBHSXPMIKP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)N2C=C(N=N2)C=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a 1,2,3-triazole ring, a five-membered aromatic system with three nitrogen atoms, which confers unique electronic and steric properties. The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups at the meta and para positions of the benzene ring, while the aldehyde group at the triazole’s 4-position provides a reactive site for further chemical modifications.
Table 1: Key Chemical Data
| Property | Value |
|---|---|
| CAS Number | 916151-03-6 |
| Molecular Formula | C₁₁H₁₁N₃O₃ |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)triazole-4-carbaldehyde |
| SMILES | COC1=C(C=C(C=C1)N2C=C(N=N2)C=O)OC |
| InChIKey | GNAUZBHSXPMIKP-UHFFFAOYSA-N |
The presence of the aldehyde group enables nucleophilic additions, condensations, and cyclization reactions, which are critical for generating derivatives with tailored properties .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for confirming the compound’s structure. The aldehyde proton in the ¹H NMR spectrum typically resonates as a singlet near δ 9.8–10.0 ppm, while the methoxy groups appear as singlets around δ 3.8–4.0 ppm. Aromatic protons from the dimethoxyphenyl group exhibit splitting patterns consistent with substituent positions. In IR spectroscopy, the carbonyl stretch of the aldehyde group appears near 1700 cm⁻¹, and the triazole ring’s C-N stretches are observed between 1500–1600 cm⁻¹ .
Synthesis and Reaction Pathways
Click Chemistry Approaches
The synthesis of 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde predominantly relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method involves reacting 3,4-dimethoxyphenyl azide with propiolaldehyde under catalytic conditions to form the triazole core. The reaction proceeds with high regioselectivity, favoring the 1,4-disubstituted triazole isomer due to copper’s templating effect .
Table 2: Representative Synthetic Conditions
| Reactant | Catalyst | Solvent | Yield |
|---|---|---|---|
| 3,4-Dimethoxyphenyl azide | Cu(I) bromide | DMF | 85–90% |
Post-Synthetic Modifications
The aldehyde group serves as a handle for diverse transformations:
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Condensation Reactions: Reaction with hydrazines or hydroxylamines yields hydrazones or oximes, respectively, which are valuable in medicinal chemistry.
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Reductive Amination: Coupling with amines under reducing conditions produces secondary amines, expanding the compound’s utility in drug design .
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Cyclization Pathways: Acid-mediated cyclizations, as demonstrated in triazole-fused isoquinoline syntheses, highlight its role in constructing complex heterocycles .
Comparative Analysis of Related Compounds
Table 3: Structural and Functional Comparisons
| Compound | Molecular Formula | Substituents | Key Applications |
|---|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-triazole-4-carbaldehyde | C₁₁H₁₁N₃O₃ | 3,4-Dimethoxy, aldehyde | Medicinal chemistry, synthesis |
| 1-Phenyl-triazole-4-carbaldehyde | C₉H₇N₃O | Phenyl, aldehyde | Organic intermediates |
| 1-(3,4-Dichlorophenyl)-triazole-4-carbaldehyde | C₉H₅Cl₂N₃O | 3,4-Dichloro, aldehyde | Pesticide research |
The electron-donating methoxy groups in the target compound contrast with the electron-withdrawing chloro substituents in its dichlorophenyl analog (CID: 53474273), which is explored for agrochemical applications .
Industrial and Research Applications
Material Science
Triazole-carbaldehydes are investigated as ligands for metal-organic frameworks (MOFs) due to their rigid structures and coordination sites. The dimethoxy groups could enhance MOF stability in polar environments.
Catalysis
In asymmetric catalysis, chiral derivatives of this compound serve as ligands for transition metals, facilitating enantioselective transformations. The aldehyde group allows for modular ligand design .
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